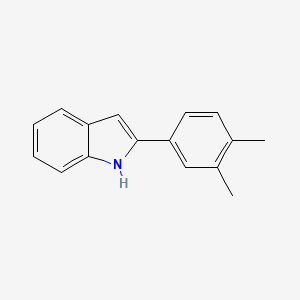

2-(3,4-Dimethylphenyl)-1H-indole

Descripción

2-(3,4-Dimethylphenyl)-1H-indole is an indole derivative featuring a 3,4-dimethylphenyl substituent at the 2-position of the indole core. Its molecular formula is C₁₅H₁₅N₂, confirmed by high-resolution mass spectrometry (HRMS) with an accurate mass of 223.1225 (calculated 223.1235) . Key structural features include:

Propiedades

Fórmula molecular |

C16H15N |

|---|---|

Peso molecular |

221.30 g/mol |

Nombre IUPAC |

2-(3,4-dimethylphenyl)-1H-indole |

InChI |

InChI=1S/C16H15N/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 |

Clave InChI |

KOSCFHZWGKGAPW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-1H-indole typically involves the reaction of 3,4-dimethylaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the indole ring. The reaction conditions often include heating the mixture under reflux with an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dimethylphenyl)-1H-indole can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethylphenyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Indole-2-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or alkylated indole derivatives.

Aplicaciones Científicas De Investigación

2-(3,4-Dimethylphenyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethylphenyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Findings :

- The nitro group (-NO₂) induces a downfield shift in 13C-NMR (~2.26 ppm) compared to -NH₂ due to its electron-withdrawing nature .

- The nitro analog has a higher molecular weight (253 vs. 223) and reduced solubility in nonpolar solvents .

Heterocyclic Modifications: Triazole-Indole Hybrids

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (C₁₉H₁₈N₄O) represents a triazole-indole hybrid synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Comparison :

- The triazole-ethyl linker enhances polarity, improving aqueous solubility compared to 2-(3,4-dimethylphenyl)-1H-indole .

- Synthetic complexity increases with hybrid systems, impacting scalability .

Fused-Ring Systems: Pyrido-Pyrimidinone Derivatives

Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., Entry 45 in ) incorporate the 3,4-dimethylphenyl group into a fused heterocyclic core:

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.